1S/C11H14O3/c12-10-6-3-5-9 (8-10)4-1-2-7-11 (13)14/h3,5-6,8,12H,1-2,4,7H2, (H,13,14)
. This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .
5-(3-Hydroxyphenyl)pentanoic acid, also known as 3-hydroxyphenyl-valeric acid, is an organic compound classified as a medium-chain fatty acid. It is characterized by a phenolic structure and belongs to the larger class of fatty acyls. This compound is gaining attention for its potential biological activities and applications in various scientific fields.
5-(3-Hydroxyphenyl)pentanoic acid is classified under:
The synthesis of 5-(3-hydroxyphenyl)pentanoic acid can be achieved through several methods, typically involving the reaction of appropriate phenolic compounds with fatty acid derivatives. One common approach includes:
The synthesis often requires careful control of reaction conditions, including temperature, pH, and the presence of catalysts to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the identity of synthesized compounds.
The molecular formula for 5-(3-hydroxyphenyl)pentanoic acid is , with a molecular weight of approximately 194.23 g/mol. The structure can be represented as follows:
This structure indicates a hydroxyl group attached to a phenolic ring, contributing to its chemical properties and potential biological activity .
The compound exhibits significant structural features that influence its solubility and reactivity. Its aliphatic tail consists of five carbon atoms, typical for medium-chain fatty acids.
5-(3-Hydroxyphenyl)pentanoic acid participates in various chemical reactions typical for fatty acids and phenolic compounds. Key reactions include:
These reactions are facilitated by specific catalysts or reagents that enhance efficiency and selectivity. For instance, using sulfuric acid as a catalyst in esterification can significantly improve yields.
The mechanism of action for 5-(3-hydroxyphenyl)pentanoic acid is primarily related to its role as a metabolite derived from dietary flavan-3-ols. Upon ingestion, flavan-3-ols undergo microbial metabolism in the gut, leading to the formation of various phenolic acids including this compound.
Research indicates that these metabolites may exhibit antioxidant properties and influence gut microbiota composition, potentially contributing to health benefits such as reduced inflammation and improved metabolic profiles .
5-(3-Hydroxyphenyl)pentanoic acid is characterized by:
Key chemical properties include:
Relevant analyses often utilize techniques such as Differential Scanning Calorimetry (DSC) to determine thermal properties.
5-(3-Hydroxyphenyl)pentanoic acid has potential applications in various scientific fields:
Research continues to explore its full range of biological activities and applications in health sciences .
The formation of 5-3HPPA begins with the enzymatic processing of dietary flavonoids by specialized gut microbiota. Flavones (e.g., luteolin), flavanones (e.g., hesperidin, naringenin), and flavonols undergo sequential transformations initiated by ring fission enzymes. Eubacterium ramulus is a keystone species in this process, employing chalcone isomerase (CHI) and flavanone-/flavanonol-cleaving reductase (FCR) to cleave the heterocyclic C-ring of flavonoids like luteolin and naringenin [1] [2]. This cleavage generates transient dihydrochalcone intermediates (e.g., phloretin from naringenin), which are further metabolized through β-oxidation-like reactions.
The aliphatic chain attached to the phenyl moiety undergoes progressive shortening via β-oxidation pathways, reducing side chains from longer phenylalkyl derivatives (e.g., C6–C3 compounds) to the C5 derivative, 5-3HPPA [2] [8]. Lactobacillus and Bifidobacterium species contribute through auxiliary reactions, including dehydroxylation (removing hydroxyl groups from the phenyl ring) and decarboxylation, though their primary role is generating upstream precursors [3] [7]. The meta-hydroxylation pattern (3-OH) on the phenyl ring is conserved throughout this process, arising from the B-ring hydroxylation profile of parent flavonoids. Anaerobic conditions in the colon favor reductive over oxidative transformations, directing metabolism toward saturated side-chain metabolites like 5-3HPPA rather than unsaturated analogs [1] [3].
Table 1: Key Enzymatic Steps in Microbial Production of 5-(3-Hydroxyphenyl)pentanoic Acid
Substrate Class | Key Parent Compounds | Primary Microbial Genera | Core Enzymes | Intermediate Metabolites |
---|---|---|---|---|
Flavanones | Naringenin, Hesperidin | Eubacterium, Bifidobacterium | Chalcone isomerase, Flavanone cleaving reductase | 3-(3-hydroxyphenyl)propionic acid, Dihydrochalcones |
Flavones | Luteolin, Apigenin | Eubacterium ramulus | Phloretin hydrolase, Aromatase | Phloretin, 3-(3,4-dihydroxyphenyl)propionic acid |
Flavonols | Quercetin | Bacteroides spp. | Quercetin dioxygenase | 2,4,6-trihydroxybenzoic acid |
Following microbial generation and absorption in the colon, 5-3HPPA undergoes extensive phase II conjugation in enterocytes and hepatocytes. UDP-glucuronosyltransferases (UGTs) catalyze glucuronidation, primarily at the carboxylic acid group, forming acyl glucuronides. Sulfotransferases (SULTs) conjugate the meta-hydroxyl group, yielding sulfated derivatives [3] [8]. Quantitative analyses reveal that >85% of circulating 5-3HPPA exists in conjugated forms, predominantly as the glucuronide (60–70%) and sulfate (20–30%) conjugates, with <10% remaining as free acid [8].
Conjugation critically modulates 5-3HPPA’s bioavailability and clearance:
Table 2: Phase II Metabolism and Pharmacokinetic Properties of 5-(3-Hydroxyphenyl)pentanoic Acid
Conjugation Type | Primary Site | Major Isoforms | Systemic Prevalence (%) | Elimination Pathway | Biological Implications |
---|---|---|---|---|---|
Glucuronidation | Liver > Intestine | UGT1A1, UGT1A3, UGT1A9 | 60–70% | Biliary > Urinary | Extended half-life; Enterohepatic recirculation |
Sulfation | Liver, Intestine | SULT1A1, SULT1A3 | 20–30% | Urinary | Rapid renal clearance; Tissue-specific delivery |
Free Acid | N/A | N/A | <10% | Urinary | Direct receptor interaction; Rapid oxidation |
The production efficiency of 5-3HPPA varies significantly across individuals due to microbiota composition, dietary patterns, and host genetics. Key determinants include:
Table 3: Factors Governing Interspecies Variability in 5-(3-Hydroxyphenyl)pentanoic Acid Production
Factor Category | Specific Variables | Effect on 5-3HPPA Production | Mechanistic Basis |
---|---|---|---|
Microbial Taxa | High Eubacterium ramulus | ↑↑↑ (3–5x increase) | Expresses core enzymes (FCR, CHI) for ring fission |
High Bifidobacterium | ↑ (1.5–2x increase) | Generates upstream phenolic precursors | |
High Proteobacteria | ↓↓↓ (60–80% reduction) | Competes for substrates; Lacks phenolic acid enzymes | |
Diet | Citrus flavonoids | ↑↑↑ (Dose-dependent) | Provides hesperidin/naringenin substrates |
Dietary fiber | ↑↑ (Delays transit) | Prolongs colonic fermentation time | |
High-protein diet | ↓↓ (40–60% reduction) | Inhibits flavonoid-degrading bacteria | |
Host Genetics | UGT1A1 loss-of-function | ↑ Free acid; ↓ Glucuronides | Reduced conjugation capacity |
SULT1A1 fast allele | ↑ Sulfates; Faster excretion | Enhanced sulfation efficiency |
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